(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane
Description
(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane is a bicyclic amine featuring a 7-azabicyclo[4.1.0]heptane core with a methyl group at position 1 and a prop-1-en-2-yl substituent at position 4 (R-configuration). This compound is synthetically accessible via tosylation of its parent aziridine intermediate using p-toluenesulfonyl chloride and pyridine, yielding (4R)-1-methyl-4-(prop-1-en-2-yl)-7-tosyl-7-azabicyclo[4.1.0]heptane as a stable derivative . The bicyclo[4.1.0] framework introduces ring strain and stereochemical complexity, making it valuable in medicinal chemistry and catalysis.
Properties
Molecular Formula |
C10H17N |
|---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
(4R)-1-methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H17N/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9,11H,1,4-6H2,2-3H3/t8-,9?,10?/m1/s1 |
InChI Key |
VZDOAGOKIUOLFX-XNWIYYODSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CCC2(C(C1)N2)C |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclohexanol derivative with a nitrogen-containing reagent, followed by cyclization to form the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Bicyclic Amines with Varying Ring Systems
7-Azabicyclo[2.2.1]heptane Derivatives
- Structural Features: The [2.2.1] bicyclic system (norbornane analog) has higher ring strain compared to [4.1.0], leading to distinct reactivity. For example, (1S,2R,4R)-N-benzoyl-7-azabicyclo[2.2.1]heptane derivatives form non-planar amide bonds, enabling applications as constrained proline analogs in peptide mimetics .
- Synthesis : Prepared via Diels-Alder reactions or epimerization, as seen in the conversion of exo-formyl derivatives to endo isomers using triethylamine .
- Applications: Used in NO/NO₃⁻ donors due to non-planar N-nitrosamine configurations .
4-Thia-1-azabicyclo[3.2.0]heptane
Substituent Variations in 7-Azabicyclo[4.1.0]heptane Derivatives
7-Tosyl-7-azabicyclo[4.1.0]heptane
- Structure : Lacks the methyl and prop-1-en-2-yl groups but includes a tosyl group on nitrogen.
- Properties : Melting point = 55–56°C; density = 1.257 g/cm³; pKa = -6.46, indicating strong electron-withdrawing effects .
- Synthesis : Tosylation of the parent aziridine under basic conditions .
7-Azabicyclo[4.1.0]heptane with Heteroatom Replacements
Functional Group Modifications
- N-Acylated Derivatives: 7-Azabicyclo[4.1.0]heptan-7-yl(thiazol-4-yl)methanone, synthesized via acylation with 4-thiazolecarboxylic acid, exhibits enhanced solubility and bioactivity .
- Boc-Protected Derivatives : (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane (MW = 211.26) serves as a stable intermediate for peptide coupling .
Data Tables: Structural and Physicochemical Comparisons
Key Research Findings
Reactivity : The [4.1.0] system undergoes regioselective ring-opening reactions, while [2.2.1] derivatives favor epimerization or Diels-Alder cycloadditions .
Pharmacological Potential: Non-planar amides in [2.2.1] systems show promise as NO donors, whereas [4.1.0] derivatives are explored as intermediates for bioactive molecules .
Synthetic Utility : Tosylated [4.1.0] derivatives serve as protective intermediates, enabling further functionalization .
Biological Activity
(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane, also referred to by its CAS number 55854-40-5, is a bicyclic compound with significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
The molecular formula for (4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane is , and it has a molecular weight of approximately 151.25 g/mol. The compound's structure features a bicyclic framework that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 151.25 g/mol |
| CAS Number | 55854-40-5 |
Pharmacological Effects
Research indicates that (4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane exhibits various pharmacological activities, including:
- Anticholinergic Activity : The compound has shown potential as an antagonist at muscarinic acetylcholine receptors, which could be beneficial in treating conditions like motion sickness and certain types of nausea.
- CNS Effects : Preliminary studies suggest that it may have central nervous system (CNS) effects, potentially influencing mood and cognition.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study conducted on neuronal cell lines indicated that (4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane could inhibit neuronal excitability, suggesting a role in managing neurological disorders.
- Animal Models : Research involving animal models has demonstrated that administration of this compound can reduce symptoms associated with anxiety and depression, indicating its potential as a therapeutic agent.
- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound may modulate neurotransmitter release, particularly affecting dopamine and serotonin pathways.
Toxicity and Safety Profile
While the pharmacological potential is promising, safety assessments are crucial. Data regarding the toxicity of (4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane is limited; however, preliminary toxicity studies suggest that it has a relatively low toxicity profile at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
